molecular formula C19H17Cl2NO4 B13619797 4-(2,4-dichlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

4-(2,4-dichlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Cat. No.: B13619797
M. Wt: 394.2 g/mol
InChI Key: MBEBRPRYMYAXGA-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a 2,4-dichlorophenyl group and a phenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines a pyrrolidine ring with a dichlorophenyl and a phenylmethoxycarbonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H17Cl2NO4

Molecular Weight

394.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H17Cl2NO4/c20-13-6-7-14(17(21)8-13)15-9-22(10-16(15)18(23)24)19(25)26-11-12-4-2-1-3-5-12/h1-8,15-16H,9-11H2,(H,23,24)

InChI Key

MBEBRPRYMYAXGA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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